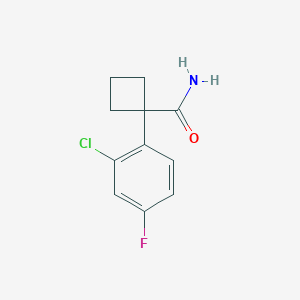
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H11ClFNO This compound is characterized by a cyclobutanecarboxamide core substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with cyclobutanecarboxylic acid chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,4-Difluorophenyl)cyclobutanecarboxamide
- N-(2-Chlorophenyl)cyclobutanecarboxamide
- N-(4-Cyanophenyl)cyclobutanecarboxamide
Comparison: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.
Biological Activity
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be denoted as follows:
- Molecular Formula : C10H10ClFNO
- IUPAC Name : this compound
The biological activity of this compound appears to be linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in metabolic pathways, similar to other compounds containing the chloro and fluorophenyl motifs.
Structure-Activity Relationship (SAR)
Recent research has highlighted the importance of the 2-chloro-4-fluorophenyl group in enhancing the inhibitory potency of related compounds. For instance, in a study comparing various derivatives, compounds featuring this motif demonstrated improved IC50 values against specific targets, such as AbTYR (a type of tyrosinase) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Kojic Acid | 17.76 ± 0.18 | AbTYR |
| Other Analogues | Range: 0.19 - 1.72 | AbTYR |
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. For example, similar compounds have shown significant inhibition of cell proliferation in murine models, suggesting potential anticancer properties .
Case Studies
A notable case study involved the application of a related compound in a xenograft model where it demonstrated substantial antitumor efficacy. The administration of the compound resulted in a marked regression of tumors, indicating its potential as a therapeutic agent .
Pharmacodynamics and Toxicology
The pharmacodynamics of this compound are still under investigation. However, preliminary results indicate that it may induce upregulation of key proteins involved in apoptosis and tumor suppression, such as p53 and p21 . Toxicological assessments are necessary to establish safety profiles before clinical applications.
Properties
Molecular Formula |
C11H11ClFNO |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H11ClFNO/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15) |
InChI Key |
RTJFHUJYGSSFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















